molecular formula C19H18FN3O3 B10943431 1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10943431
M. Wt: 355.4 g/mol
InChI Key: CTQVJTPLEOAVIU-UHFFFAOYSA-N
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Description

1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorophenoxy group, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-fluorophenol with a suitable alkylating agent to form the 2-fluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H18FN3O3/c1-13-11-14(25-2)7-8-16(13)21-19(24)17-9-10-23(22-17)12-26-18-6-4-3-5-15(18)20/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

CTQVJTPLEOAVIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F

Origin of Product

United States

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